REACTION_CXSMILES
|
C[Si]([C:5]#[C:6][C:7]1[CH:12]=[CH:11][N:10]=[C:9]([NH2:13])[CH:8]=1)(C)C.[C:14]([N:22]=C=O)(=[O:21])C1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl>[C:6]([C:7]1[CH:12]=[CH:11][N:10]=[C:9]([NH:13][C:14]([NH2:22])=[O:21])[CH:8]=1)#[CH:5] |f:2.3.4|
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#CC1=CC(=NC=C1)N
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N=C=O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
8.58 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the solvent is removed
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in ethanol (350 mL)
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated at 80° C. for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between water (100 mL) and EtOAc (100 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is separated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by silica flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CC(=NC=C1)NC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: CALCULATEDPERCENTYIELD | 5.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |